molecular formula C23H19N3O3 B2839089 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone CAS No. 86966-85-0

2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone

Cat. No.: B2839089
CAS No.: 86966-85-0
M. Wt: 385.423
InChI Key: MUOWXKSUXJYDCV-GFMRDNFCSA-N
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Description

2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone is a complex organic compound that features an indole moiety, a diazenyl group, and a diphenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Diazotization: The indole derivative is then subjected to diazotization, where it reacts with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 2-hydroxy-2,2-diphenylethanone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, while the diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone: Lacks the methyl group on the indole moiety.

    2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylpropanone: Has a propanone group instead of ethanone.

Uniqueness

2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone is unique due to the presence of both the indole and diazenyl groups, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)imino-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-26-19-15-9-8-14-18(19)20(21(26)27)24-25-22(28)23(29,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,27,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVGBKHUGNHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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